molecular formula C14H12O2S B3164818 4-Hydroxy-4'-(methylthio)[1,1'-biphenyl]-3-carboxaldehyde CAS No. 893737-77-4

4-Hydroxy-4'-(methylthio)[1,1'-biphenyl]-3-carboxaldehyde

Cat. No.: B3164818
CAS No.: 893737-77-4
M. Wt: 244.31 g/mol
InChI Key: YMPIUBAFFRNUBI-UHFFFAOYSA-N
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Description

4-Hydroxy-4'-(methylthio)[1,1'-biphenyl]-3-carboxaldehyde is a biphenyl derivative featuring a hydroxy (-OH) group at position 4, a methylthio (-SCH₃) group at position 4', and a carboxaldehyde (-CHO) moiety at position 3 (Figure 1). The presence of electron-donating (methylthio) and electron-withdrawing (carboxaldehyde) groups creates unique electronic properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

2-hydroxy-5-(4-methylsulfanylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPIUBAFFRNUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4’-(methylthio)[1,1’-biphenyl]-3-carboxaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4’-(methylthio)[1,1’-biphenyl]-3-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxaldehyde group can be reduced to form an alcohol.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxaldehyde group can produce an alcohol.

Scientific Research Applications

4-Hydroxy-4’-(methylthio)[1,1’-biphenyl]-3-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Hydroxy-4’-(methylthio)[1,1’-biphenyl]-3-carboxaldehyde exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxaldehyde groups can form hydrogen bonds with proteins and enzymes, influencing their activity and function. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Biphenyl Carboxaldehydes

The compound is compared to analogs with modifications in substituent type, position, and electronic effects. Key examples include:

Table 1: Substituent Comparison of Biphenyl Carboxaldehyde Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
4-Hydroxy-4'-(methylthio)[1,1'-biphenyl]-3-carboxaldehyde -OH (4), -SCH₃ (4'), -CHO (3) C₁₄H₁₂O₂S 260.31* COX-1 inhibition potential
4'-Methyl-[1,1'-biphenyl]-2-carboxaldehyde -CH₃ (4'), -CHO (2) C₁₄H₁₂O 196.24 Intermediate in organic synthesis
3'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxaldehyde -F (3'), -OCH₃ (4'), -CHO (3) C₁₄H₁₁FO₂ 246.24 Enhanced lipophilicity
4'-(tert-Butyl)-6-fluoro[1,1'-biphenyl]-3-carboxaldehyde -C(CH₃)₃ (4'), -F (6), -CHO (3) C₁₇H₁₇FO 256.31 High steric hindrance

*Calculated based on substituents and core structure.

Key Observations:
  • Substituent Position : The position of the carboxaldehyde group (2 vs. 3) significantly affects molecular symmetry and dipole moments. For example, 4'-methyl substitution at position 2 (CAS 16191-28-9) reduces steric hindrance compared to position 3 in the target compound .
  • Electronic Effects : The methylthio (-SCH₃) group in the target compound is less electron-withdrawing than fluorine but more lipophilic than methoxy (-OCH₃), impacting solubility and membrane permeability .

Environmental and Stability Considerations

However, the methylthio group could oxidize to sulfoxide or sulfone derivatives under environmental conditions, altering toxicity profiles .

Biological Activity

4-Hydroxy-4'-(methylthio)[1,1'-biphenyl]-3-carboxaldehyde is an organic compound characterized by its unique structure that includes a hydroxyl group, a methylthio group, and a carboxaldehyde group attached to a biphenyl backbone. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C15H14O2S
  • CAS Number : 893737-77-4
  • Melting Point : Data not specified in the sources.
  • Boiling Point : Data not specified in the sources.

Structural Characteristics

The compound's structure allows for various interactions with biological molecules, primarily due to the presence of functional groups that can participate in hydrogen bonding and other forms of molecular interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxaldehyde groups are particularly significant as they can form hydrogen bonds with proteins and enzymes, influencing their activity and function. The methylthio group may modulate the compound's reactivity and binding affinity, enhancing its biological effects.

Research Findings

Recent studies have highlighted several areas of biological activity for this compound:

Case Studies

A comparative analysis of similar compounds reveals that this compound possesses unique properties that enhance its biological activity:

Compound NameKey FeaturesBiological Activity
4-HydroxybiphenylLacks methylthio and carboxaldehyde groupsLess reactive
4-Methylthio-4’-hydroxybiphenylSimilar structure without carboxaldehydeModerate reactivity
4-Hydroxy-4’-(methylthio)biphenyl-3-carboxylic acidContains carboxylic acid instead of aldehydeVaries in reactivity

These comparisons underscore the significance of the methylthio and carboxaldehyde groups in enhancing the biological properties of the compound.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions such as the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds and is optimized for high yield and purity in industrial applications .

Future Research Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • In vivo Studies : Assessing the pharmacokinetics and bioavailability of the compound.
  • Mechanistic Studies : Investigating the specific molecular pathways affected by the compound.
  • Therapeutic Applications : Exploring its potential as a therapeutic agent in treating diseases related to oxidative stress or cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-4'-(methylthio)[1,1'-biphenyl]-3-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-4'-(methylthio)[1,1'-biphenyl]-3-carboxaldehyde

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